N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 6 with a pyridin-2-yl group and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further functionalized with a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-5-6-13(10-14(12)20)22-18(27)11-28-19-24-23-17-8-7-16(25-26(17)19)15-4-2-3-9-21-15/h2-10H,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRCNBVPTFIYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the sulfanylacetamide moiety. Key steps include:
Formation of Triazolopyridazine: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Sulfanylacetamide: This step requires the use of thiolating agents and acylation reactions to attach the sulfanylacetamide group to the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-2-yl)-
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety and a sulfanyl group. Its molecular formula is C_{16}H_{15FN_4S with a molecular weight of approximately 314.38 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyridazine have been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4g | MCF-7 | 0.163 |
| 4g | A549 | 0.283 |
| 12e | MCF-7 | 1.23 |
| 12e | A549 | 1.06 |
| 12e | HeLa | 2.73 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The compound's mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit c-Met and Pim-1 kinases, which are crucial for tumor growth and metastasis.
In vitro studies demonstrated that compound 4g caused cell cycle arrest in the S phase and significantly increased apoptosis rates in MCF-7 cells. The activation of caspase-9 was noted alongside a decrease in phosphorylated forms of PI3K and AKT, indicating a disruption in survival signaling pathways.
Case Studies
- Study on Compound 4g : This study evaluated the cytotoxic effects on various cancer cell lines using the NCI 60-panel model. The results indicated that compound 4g had a mean GI% value of 55.84%, demonstrating strong antiproliferative effects .
- Evaluation of Compound 12e : Another investigation focused on compound 12e, which exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value comparable to established c-Met inhibitors like Foretinib .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares key structural motifs with other triazolopyridazine derivatives but differs in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
Research Findings on Analogous Compounds
Anti-Exudative Activity
Triazole-acetamide derivatives, such as those described in , demonstrated significant anti-exudative activity in rat models (50–70% reduction in inflammation at 10 mg/kg doses). The presence of furan-2-yl substituents in these analogs suggests that aromatic heterocycles (e.g., pyridin-2-yl in the target compound) may similarly modulate inflammatory pathways .
Antimicrobial Activity
Tetrahydrobenzothieno-triazolopyrimidine analogs () exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Metabolic Stability
Compounds with multiple fluorine atoms (e.g., and ) showed prolonged half-lives in pharmacokinetic studies due to reduced cytochrome P450-mediated metabolism. The 3-fluoro-4-methylphenyl group in the target compound may confer similar stability advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
